molecular formula C7H16ClNO2S B3247081 (1R,2R)-2-methanesulfonylcyclohexan-1-amine hydrochloride CAS No. 1807939-51-0

(1R,2R)-2-methanesulfonylcyclohexan-1-amine hydrochloride

Cat. No. B3247081
CAS RN: 1807939-51-0
M. Wt: 213.73
InChI Key: IVHIXTAXUMILDJ-ZJLYAJKPSA-N
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Description

“(1R,2R)-2-PCCA hydrochloride” is a diastereomer of 2-PCCA and acts as a potent GPR88 receptor agonist . It’s important to note that this compound is not exactly the same as “(1R,2R)-2-methanesulfonylcyclohexan-1-amine hydrochloride”, but it might have similar properties due to its structural similarity.


Synthesis Analysis

While specific synthesis methods for “(1R,2R)-2-methanesulfonylcyclohexan-1-amine hydrochloride” were not found, methods for synthesizing similar compounds involve various chemical reactions . The exact process would depend on the starting materials and desired end product.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, melting point, boiling point, solubility, and stability. Unfortunately, specific information on these properties for “(1R,2R)-2-methanesulfonylcyclohexan-1-amine hydrochloride” was not found .

Scientific Research Applications

Nanocrystals for Improved Solubility and Dissolution

(1R,2R)-2-methanesulfonylcyclohexan-1-amine hydrochloride: has been investigated for its potential as a nanocrystal formulation. Nanocrystals enhance solubility and dissolution rates of poorly water-soluble drugs. Researchers prepared nanocrystals using a media milling technique with zirconium oxide beads. Stabilizers like HPMC E15 were evaluated to maintain nanocrystal stability. The optimized formulation exhibited a mean particle size of 228 nm and released nearly all the drug within the first 5 minutes .

Antipsychotic Drug Development

(1R,2R)-2-methanesulfonylcyclohexan-1-amine hydrochloride: belongs to the second generation of antipsychotic drugs. It mediates its pharmacological action by blocking central dopamine D2 neuroreceptors. Specifically, it has been approved by the US Food and Drug Administration for treating bipolar depression, either alone or in combination with lithium in adults .

Safety and Hazards

The safety and hazards of a compound are typically provided in its Safety Data Sheet (SDS). Unfortunately, an SDS for “(1R,2R)-2-methanesulfonylcyclohexan-1-amine hydrochloride” was not found in the search results .

properties

IUPAC Name

(1R,2R)-2-methylsulfonylcyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHIXTAXUMILDJ-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)[C@@H]1CCCC[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-methanesulfonylcyclohexan-1-amine hydrochloride

CAS RN

1807939-51-0
Record name rac-(1R,2R)-2-methanesulfonylcyclohexan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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